molecular formula C6H3BrF3IN2 B1377907 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine CAS No. 1427504-07-1

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B1377907
M. Wt: 366.9 g/mol
InChI Key: NLZPMAYCQKGZOL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H3BrF3IN2 . It has a molecular weight of 366.91 . This compound is a derivative of pyridin-2-amine, which is a type of pyridine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine consists of a pyridine ring substituted with bromo, iodo, and trifluoromethyl groups . The exact structure and conformation of this compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Functionalization

One significant application of derivatives similar to 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is in the field of organic synthesis, where they serve as intermediates for the development of complex molecules. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the utility of halogenated pyridines in constructing heterocyclic compounds with potential pharmacological activities. This method emphasizes the versatility of primary amines in reactions, yielding high-purity products under environmentally friendly conditions (Aquino et al., 2015).

Spectroscopic and Theoretical Studies

Spectroscopic and optical studies, including density functional theory (DFT) analyses, provide insights into the electronic and structural properties of halogenated pyridines. For example, detailed spectroscopic characterization and computational studies have been used to investigate the non-linear optical (NLO) properties and molecular interactions of these compounds, contributing to our understanding of their potential in material sciences (Vural & Kara, 2017).

Biological Applications

Investigations into the biological activities of halogenated pyridines reveal their potential in developing new therapeutic agents. Studies on the interaction of these compounds with DNA, as well as their antimicrobial activities, highlight the role of halogenated pyridines in medicinal chemistry. This includes exploring their effects on plasmid DNA and evaluating their efficacy against various microbial strains, which could lead to the development of new antimicrobial agents (Vural & Kara, 2017).

Catalysis and Chemical Reactions

The role of halogenated pyridines in catalysis and chemical reactions is another area of application. These compounds can participate in coupling reactions, such as Suzuki cross-coupling, to synthesize novel derivatives with diverse biological and chemical properties. Such reactions are pivotal in pharmaceutical research, leading to the creation of novel molecules with potential therapeutic applications (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPMAYCQKGZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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